molecular formula C6H11N3 B1468156 2-(3-Aminopyrrolidin-1-yl)acetonitrile CAS No. 1248614-84-7

2-(3-Aminopyrrolidin-1-yl)acetonitrile

Cat. No. B1468156
M. Wt: 125.17 g/mol
InChI Key: HOGFIROOXYDQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminopyrrolidin-1-yl)acetonitrile, or 2-APA, is an organic compound that is widely used in scientific research due to its unique properties. It has a wide variety of applications in fields such as chemistry, biochemistry, pharmacology, and medicine. 2-APA is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, as well as a research tool to study the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

1. Enantioseparation of Carboxylic Acids

  • Summary of Application : “2-(3-Aminopyrrolidin-1-yl)acetonitrile” is used as a chiral derivatization reagent for the enantiomeric separation of carboxylic acids. This application is particularly useful in enhancing the electrospray ionization–MS/MS sensitivity and the reversed-phase LC resolution of carboxylic acid enantiomers .
  • Methods of Application : The reagent reacts with carboxylic acids under mild conditions at room temperature in the presence of 2,2′-dipyridyl disulfide and triphenylphosphine. The resulting derivative provides a characteristic product ion suitable for the selected reaction monitoring .
  • Results or Outcomes : The Rs values and the detection limits of the derivatives of non-steroidal anti-inflammatory drugs, which were selected as the representative carboxylic acids, were in the range of 2.52–6.07 and 49–260 amol, respectively .

2. Determination of dl-lactic acid and dl-3-hydroxybutyric acid enantiomers

  • Summary of Application : “2-(3-Aminopyrrolidin-1-yl)acetonitrile” is used for the high-throughput determination of biological chiral carboxylic acids, i.e., lactic acid (LA) and 3-hydroxybutyric acid (HA) .
  • Methods of Application : The reagent efficiently reacts with the carboxylic acids under mild conditions at room temperature. The resulting derivatives are highly responsive in the electrospray ionization (ESI)-MS operating in the positive-ion mode and give characteristic product ions during the MS/MS .
  • Results or Outcomes : The resolution values of dl-LA and dl-HA were 4.91 and 9.37, respectively. The limits of detection on the column were in the low femtogram range (5–12 fg). The d-LA in diabetes mellitus (DM) patients was clearly higher than that in normal subjects .

3. Synthesis of Tetrasubstituted Olefins

  • Summary of Application : “2-(3-Aminopyrrolidin-1-yl)acetonitrile” can be used as an important synthon in many types of organic reactions, including the synthesis of tetrasubstituted olefins .
  • Methods of Application : The nitrogen with lone pair electrons in “2-(3-Aminopyrrolidin-1-yl)acetonitrile” can act as a nucleophile. The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals, which can be used in the synthesis of tetrasubstituted olefins .
  • Results or Outcomes : The synthesis of tetrasubstituted olefins using “2-(3-Aminopyrrolidin-1-yl)acetonitrile” has been successfully achieved .

4. Determination of Erdosteine

  • Summary of Application : “2-(3-Aminopyrrolidin-1-yl)acetonitrile” is used for the high-performance liquid chromatographic determination of erdosteine and its optical active metabolite .
  • Methods of Application : The reagent reacts with erdosteine under certain conditions to form a derivative that can be detected by high-performance liquid chromatography .
  • Results or Outcomes : The determination of erdosteine and its optical active metabolite using “2-(3-Aminopyrrolidin-1-yl)acetonitrile” has been successfully achieved .

5. Synthesis of Cyanomethylation Compounds

  • Summary of Application : “2-(3-Aminopyrrolidin-1-yl)acetonitrile” can be used as an important synthon in the synthesis of cyanomethylation compounds .
  • Methods of Application : The nitrogen with lone pair electrons in “2-(3-Aminopyrrolidin-1-yl)acetonitrile” can act as a nucleophile. The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals, which can be used in the synthesis of cyanomethylation compounds .
  • Results or Outcomes : The synthesis of cyanomethylation compounds using “2-(3-Aminopyrrolidin-1-yl)acetonitrile” has been successfully achieved .

6. Synthesis of Heterocyclic Compounds

  • Summary of Application : “2-(3-Aminopyrrolidin-1-yl)acetonitrile” can be used as an important synthon in the synthesis of heterocyclic compounds .
  • Methods of Application : The nitrogen with lone pair electrons in “2-(3-Aminopyrrolidin-1-yl)acetonitrile” can act as a nucleophile. The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals, which can be used in the synthesis of heterocyclic compounds .
  • Results or Outcomes : The synthesis of heterocyclic compounds using “2-(3-Aminopyrrolidin-1-yl)acetonitrile” has been successfully achieved .

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-2-4-9-3-1-6(8)5-9/h6H,1,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGFIROOXYDQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopyrrolidin-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.